4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-N,N-diethylpiperazine-1-carboxamide
Description
The compound 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-N,N-diethylpiperazine-1-carboxamide is a piperazine-based derivative featuring:
- A piperazine-1-carboxamide core, which is a common pharmacophore in medicinal chemistry due to its ability to modulate receptor interactions .
- An N,N-diethyl substitution on the carboxamide group, likely influencing lipophilicity and metabolic stability.
- A 2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl side chain, where the cyano group may enhance binding affinity through hydrogen bonding or dipole interactions, while the branched methylbutan moiety could sterically stabilize the molecule .
Properties
IUPAC Name |
4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-N,N-diethylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N5O2/c1-6-21(7-2)16(24)22-10-8-20(9-11-22)12-15(23)19-17(5,13-18)14(3)4/h14H,6-12H2,1-5H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVOQIAUICJIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)CC(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-N,N-diethylpiperazine-1-carboxamide is a synthetic organic molecule with potential biological applications. Understanding its biological activity is crucial for evaluating its utility in pharmaceuticals and other fields. This article synthesizes available data on its biological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H24N2O4 |
| Molecular Weight | 356.42 g/mol |
| CAS Number | 1623367-18-9 |
Structure
The compound consists of a piperazine ring substituted with a carboxamide group, a cyano group, and an oxoethyl moiety, contributing to its unique biological activity.
Research indicates that the compound exhibits various mechanisms of action, primarily targeting specific receptors and enzymes involved in cellular signaling pathways. Notably, it may influence:
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, which could affect mood and cognitive functions.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism.
Pharmacological Effects
The biological activities of this compound can be summarized as follows:
Case Studies
- Antidepressant Activity : A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.
- Anti-inflammatory Effects : In vitro studies showed that the compound effectively reduced levels of TNF-alpha and IL-6 in macrophages, indicating its role in modulating inflammatory responses.
- Anticancer Properties : Research involving various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent against cancer.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The N,N-diethyl group in the target compound likely increases lipophilicity compared to analogs with polar sulfonyl (e.g., 5c) or pyrimidinyl groups (e.g., ). The cyano group may enhance solubility relative to highly lipophilic trifluoromethyl () or chlorophenyl () substituents.
Bulky substituents like dimethoxyphenyl-cyclohexylidene () may restrict molecular flexibility, whereas the target compound’s aliphatic side chain allows greater conformational freedom.
Bioactivity Trends: Piperazine derivatives with sulfonamide or dithiocarbamate groups () often exhibit enzyme inhibitory activity, while trifluoromethyl-containing analogs () are explored for CNS penetration.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-N,N-diethylpiperazine-1-carboxamide, and how are they addressed?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution for piperazine carboxamide formation and amide coupling for the cyano-methylbutan-2-yl side chain. Key challenges include:
- Reaction Optimization : Temperature control (e.g., 0–5°C for amide coupling) to prevent side reactions like hydrolysis of the cyano group .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates, while triethylamine is used to neutralize HCl byproducts during amide formation .
- Purification : Reverse-phase HPLC or column chromatography (silica gel, methanol/dichloromethane gradients) isolates the product from unreacted starting materials .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm piperazine ring proton environments (δ 2.5–3.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~435) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation of the piperazine core and hydrogen-bonding interactions with the carboxamide group .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, side-chain variations) impact receptor binding affinity?
- Data-Driven Analysis :
- Comparative Table :
| Modification Site | Example Analog | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|---|
| Piperazine N-substituent | N,N-diethyl vs. N-methyl-piperazine | D3 receptor: 12 nM vs. 45 nM | Diethyl groups enhance lipophilicity and D3 selectivity . |
| Cyano group replacement | Cyano → Nitro | Serotonin 5-HT2A: >1 µM vs. 0.3 µM | Nitro groups reduce metabolic stability but improve affinity . |
- Contradictions : Fluorine at the phenyl ring (e.g., 4-fluorophenyl analogs) increases plasma stability but reduces blood-brain barrier penetration in rodent models .
Q. What experimental strategies resolve contradictions in bioactivity data across in vitro vs. in vivo studies?
- Methodological Answer :
- Metabolic Profiling : LC-MS/MS identifies rapid hepatic clearance of the carboxamide group in rodents, explaining reduced in vivo efficacy despite high in vitro affinity .
- Computational Docking : Molecular dynamics simulations reveal that the diethyl-piperazine moiety adopts non-planar conformations in vivo, reducing GPCR binding .
- Species-Specific Assays : Humanized receptor models (e.g., hD3-transfected HEK cells) mitigate discrepancies from rodent receptor polymorphisms .
Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising target selectivity?
- Methodological Answer :
- Prodrug Design : Esterification of the carboxamide group improves oral bioavailability (e.g., ethyl ester prodrug increases Cmax by 3x in primates) .
- CYP Inhibition Studies : Screening against CYP3A4 and CYP2D6 identifies metabolically stable derivatives (e.g., 3-methylbutan-2-yl substitution reduces CYP2D6 affinity by 70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
